An In-depth Technical Guide to the Chemical Properties of 4,4-Dipropylcyclohex-2-en-1-one
An In-depth Technical Guide to the Chemical Properties of 4,4-Dipropylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dipropylcyclohex-2-en-1-one, a substituted α,β-unsaturated cyclic ketone, is a versatile intermediate in organic synthesis. Its chemical architecture, featuring a reactive enone system and a quaternary carbon center, provides a scaffold for the construction of complex molecular frameworks. This guide offers a comprehensive overview of its chemical properties, including a proposed synthetic route, predicted spectroscopic characteristics, and a detailed exploration of its reactivity. The insights provided herein are intended to empower researchers in leveraging this compound for novel applications, particularly in the realm of medicinal chemistry and materials science. The use of 4,4-dipropylcyclohex-2-en-one in the preparation of N-substituted phenylacetamide derivatives highlights its potential as a precursor to compounds with therapeutic applications for pain and inflammation.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 60729-41-1 | |
| Molecular Formula | C₁₂H₂₀O | Inferred |
| Molecular Weight | 180.29 g/mol | Inferred |
| Appearance | Clear colorless to pale yellow oil | [1] |
| Boiling Point | 60-61 °C at 0.5 mmHg | [1] |
| Solubility | Slightly soluble in chloroform and ethyl acetate | [1] |
Proposed Synthesis of 4,4-Dipropylcyclohex-2-en-1-one
Diagram of Proposed Synthesis
Caption: Proposed synthetic pathway to 4,4-Dipropylcyclohex-2-en-1-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of the Enamine of 4-Heptanone
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-heptanone (1 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
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Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
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Cool the reaction mixture to room temperature.
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Remove the toluene under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Synthesis of 4,4-Dipropylcyclohex-2-en-1-one
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In a separate flask under a nitrogen atmosphere, dissolve the crude enamine in a suitable aprotic solvent such as acetonitrile.
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Cool the solution in an ice bath and add methyl vinyl ketone (1 equivalent) dropwise with stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Cool the reaction mixture again in an ice bath and add aqueous hydrochloric acid to effect hydrolysis and cyclization.
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Stir the mixture at room temperature overnight.
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Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain 4,4-dipropylcyclohex-2-en-1-one.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for 4,4-dipropylcyclohex-2-en-1-one is not available in the surveyed literature. However, a reliable prediction of its spectral characteristics can be made based on the known data for its close analogue, 4,4-dimethyl-2-cyclohexen-1-one, and established principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the allylic protons, and the protons of the two propyl groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 (α-vinyl) | ~5.9 | Doublet | Coupled to H-3. |
| H-3 (β-vinyl) | ~6.7 | Doublet | Coupled to H-2. Deshielded due to conjugation with the carbonyl group. |
| H-5 (allylic CH₂) | ~1.9 | Triplet | Coupled to H-6. |
| H-6 (α-keto CH₂) | ~2.4 | Triplet | Coupled to H-5. Deshielded by the adjacent carbonyl group. |
| Propyl CH₂ (α to C4) | ~1.4-1.6 | Multiplet | |
| Propyl CH₂ (β to C4) | ~1.2-1.4 | Multiplet | |
| Propyl CH₃ | ~0.9 | Triplet |
Predicted chemical shifts are based on data for 4,4-dimethyl-2-cyclohexen-1-one[3] and general NMR correlation tables.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals of the olefinic carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C-1 (C=O) | ~200 | Carbonyl carbon. |
| C-2 (=CH) | ~128 | α-vinyl carbon. |
| C-3 (=CH) | ~158 | β-vinyl carbon, deshielded. |
| C-4 (quaternary) | ~35 | |
| C-5 (allylic CH₂) | ~33 | |
| C-6 (α-keto CH₂) | ~36 | |
| Propyl CH₂ (α to C4) | ~40 | |
| Propyl CH₂ (β to C4) | ~17 | |
| Propyl CH₃ | ~14 |
Predicted chemical shifts are based on data for 4,4-dimethyl-2-cyclohexen-1-one[3] and general ¹³C NMR correlation tables.[4]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the stretching frequencies of the carbonyl and the carbon-carbon double bond.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| C=O (conjugated ketone) | ~1680 | Lower frequency due to conjugation. |
| C=C (alkene) | ~1620 | |
| C-H (sp² hybridized) | ~3030 | |
| C-H (sp³ hybridized) | ~2850-2960 |
Predicted wavenumbers are based on data for 4,4-dimethyl-2-cyclohexen-1-one[5] and standard IR correlation tables.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (180.29 g/mol ). Fragmentation patterns would likely involve the loss of the propyl groups and cleavage of the cyclohexene ring.
Chemical Reactivity
The reactivity of 4,4-dipropylcyclohex-2-en-1-one is governed by the presence of the α,β-unsaturated ketone functionality. This system offers three primary sites for nucleophilic and electrophilic attack: the carbonyl carbon, the β-carbon of the double bond, and the α-carbon via enolate formation.
Michael (1,4-Conjugate) Addition
The β-carbon of the enone system is electrophilic and susceptible to attack by soft nucleophiles in a Michael or 1,4-conjugate addition reaction. A wide range of nucleophiles, including enolates, Gilman reagents (organocuprates), amines, and thiols, can participate in this reaction.
Caption: General mechanism of a Michael addition reaction.
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To a solution of the nucleophile precursor in a suitable solvent, add a base (if necessary) to generate the active nucleophile.
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Cool the solution to an appropriate temperature (e.g., -78 °C for organocuprates).
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Add a solution of 4,4-dipropylcyclohex-2-en-1-one in the same solvent dropwise.
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Allow the reaction to proceed at the chosen temperature until completion (monitored by TLC).
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Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
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Extract the product, dry the organic layer, and purify by chromatography.
Diels-Alder Reaction
As a substituted alkene, the double bond in 4,4-dipropylcyclohex-2-en-1-one can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. The electron-withdrawing nature of the adjacent carbonyl group enhances its reactivity as a dienophile. Studies on the analogous 4,4-dimethyl-2-cyclohexenones have shown them to be effective dienophiles.
Catalytic Hydrogenation
The carbon-carbon double bond can be selectively reduced in the presence of the carbonyl group via catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.[6] This reaction yields the corresponding saturated ketone, 4,4-dipropylcyclohexan-1-one.
Application in the Synthesis of N-substituted Phenylacetamide Derivatives
4,4-Dipropylcyclohex-2-en-1-one is a known precursor for the synthesis of N-substituted phenylacetamide derivatives, which have shown potential as therapeutic agents for pain and inflammation.[1] While a specific synthetic protocol is not detailed in the available literature, a plausible multi-step pathway can be proposed. This would likely involve the transformation of the ketone into an amine, followed by acylation.
Proposed Pathway to N-substituted Phenylacetamides
Caption: Proposed reaction sequence for the synthesis of an N-substituted phenylacetamide.
Conclusion
4,4-Dipropylcyclohex-2-en-1-one is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. While direct experimental data for this compound is limited in the public domain, its chemical properties can be reliably predicted based on well-understood principles and data from analogous compounds. This guide provides a framework for its synthesis, characterization, and application, serving as a valuable resource for researchers seeking to explore the chemistry of this versatile molecule.
References
- Liu, H.-J., & Browne, E. N. C. (1987). Diels–Alder reactions of 4,4-dimethyl-2-cyclohexenones. A direct route to the 4,4-dimethyl-1-decalones. Canadian Journal of Chemistry, 65(6), 1262–1278.
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethylcyclohex-2-en-1-one. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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PubChem. (n.d.). 2-Cyclohexen-1-one, 4,4-dimethyl-. Retrieved from [Link]
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- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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